N-(5-chloro-2-methoxyphenyl)thiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . This compound is characterized by the presence of a thiolane ring, a chlorine atom, and a methoxy group attached to a phenyl ring. It is used primarily for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiolane-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Analyse Chemischer Reaktionen
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)thiolan-2-amine: This compound has a similar structure but differs in the position of the thiolane ring.
N-(5-chloro-2-methoxyphenyl)thiolan-4-amine: Another similar compound with the thiolane ring attached at a different position.
N-(5-chloro-2-methoxyphenyl)thiolan-3-ol: This compound has a hydroxyl group instead of an amine group.
Eigenschaften
Molekularformel |
C11H14ClNOS |
---|---|
Molekulargewicht |
243.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(12)6-10(11)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI-Schlüssel |
WBBUPELZVPGYGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC2CCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.